molecular formula C18H15NO B1633132 4-[2-(4-Methoxyphenyl)ethenyl]quinoline

4-[2-(4-Methoxyphenyl)ethenyl]quinoline

Cat. No.: B1633132
M. Wt: 261.3 g/mol
InChI Key: WWQSNGMSYOYSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Methoxyphenyl)ethenyl]quinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a methoxy group attached to a styryl group, which is further connected to a quinoline ring. The compound’s structure imparts unique chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methoxyphenyl)ethenyl]quinoline typically involves the condensation of 4-methoxybenzaldehyde with 4-quinolinecarboxaldehyde in the presence of a base. One common method is the Knoevenagel condensation, where the reaction is catalyzed by piperidine or other amine bases. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methoxyphenyl)ethenyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives with carboxylic acid or aldehyde groups.

    Reduction: Reduced quinoline derivatives with hydroxyl or alkyl groups.

    Substitution: Quinoline derivatives with substituted functional groups.

Scientific Research Applications

4-[2-(4-Methoxyphenyl)ethenyl]quinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methoxyphenyl)ethenyl]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Styrylquinoline: Lacks the methoxy group, resulting in different chemical properties.

    4-(4-Hydroxystyryl)quinoline: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and biological activity.

    4-(4-Methylstyryl)quinoline: Has a methyl group instead of a methoxy group, leading to variations in its chemical behavior.

Uniqueness

4-[2-(4-Methoxyphenyl)ethenyl]quinoline is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)ethenyl]quinoline

InChI

InChI=1S/C18H15NO/c1-20-16-10-7-14(8-11-16)6-9-15-12-13-19-18-5-3-2-4-17(15)18/h2-13H,1H3

InChI Key

WWQSNGMSYOYSOC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

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